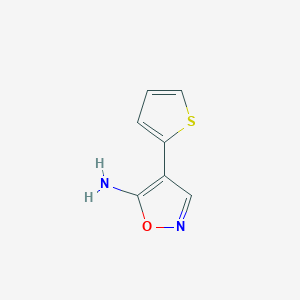

4-(Thiophène-2-yl)-1,2-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Thiophen-2-yl)-1,2-oxazol-5

Applications De Recherche Scientifique

Dispositifs électrochromes à contraste élevé

Le composé a été utilisé dans la synthèse de copolymères conjugués à base de Tris(4-(thiophène-2-yl)phényl)amine et de dithiénylpyrrole, qui ont été appliqués dans des dispositifs électrochromes à contraste élevé . Ces dispositifs peuvent changer de couleur lorsqu'une impulsion de charge est appliquée. Les copolymères ont été électropolymérisés sur une électrode ITO, et le film résultant a présenté des changements de couleur significatifs .

Contraste optique

Le composé contribue au contraste optique dans les dispositifs électrochimiques. Les copolymères à base de ce composé ont montré une capacité de contraste optique élevée, ce qui est crucial pour des applications telles que les technologies d'affichage .

Spectroélectrochimie

Le composé a été utilisé dans des investigations spectroélectrochimiques. Les copolymères à base de ce composé ont présenté plus de changements de couleur que d'autres composés similaires, indiquant son potentiel dans les applications spectroélectrochimiques .

Polymérisation électrochimique

Le composé a été utilisé dans des processus de polymérisation électrochimique. Les copolymères à base de ce composé ont été électropolymérisés en appliquant des potentiels constants .

Fenêtres économes en énergie

Le composé a des applications potentielles dans les fenêtres économes en énergie. La capacité de contraste optique élevée des copolymères à base de ce composé peut être utilisée dans les fenêtres architecturales économes en énergie .

Diodes électroluminescentes

Le composé a des applications potentielles dans les diodes électroluminescentes (LED). Les propriétés optiques et électrochimiques uniques des copolymères à base de ce composé en font un candidat prometteur pour les LED .

Mécanisme D'action

Target of Action

For instance, a related compound, 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine, has been reported to target the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis .

Mode of Action

Based on the structural similarity to other thiophene derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been reported to have varied absorption, distribution, metabolism, and excretion profiles . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability.

Result of Action

Based on the known effects of similar thiophene derivatives, it can be hypothesized that this compound may have potential therapeutic effects, such as anti-inflammatory or antimicrobial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Thiophen-2-yl)-1,2-oxazol-5-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets . Furthermore, the compound’s action can also be influenced by its concentration and the presence of other competing molecules in the environment.

Analyse Biochimique

Biochemical Properties

It is known that thiophene derivatives, a class of compounds to which 4-(Thiophen-2-yl)-1,2-oxazol-5-amine belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science

Cellular Effects

Thiophene derivatives have been shown to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer

Activité Biologique

4-(Thiophen-2-yl)-1,2-oxazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

4-(Thiophen-2-yl)-1,2-oxazol-5-amine features a thiophene ring and an oxazole moiety, which are known to contribute to its biological properties. The presence of these heterocycles enhances the compound's ability to interact with biological macromolecules, influencing its pharmacological profile.

The biological activity of 4-(Thiophen-2-yl)-1,2-oxazol-5-amine is primarily attributed to its interaction with specific enzymes and receptors. Studies indicate that compounds containing oxazole derivatives can exhibit inhibitory effects on various enzymes, including lipoxygenase and cyclooxygenase, which are involved in inflammatory processes .

Inhibition of Enzymatic Activity

Research has shown that oxazole derivatives can inhibit the production of pro-inflammatory mediators. For instance, 4-(Thiophen-2-yl)-1,2-oxazol-5-amine was evaluated for its lipoxygenase inhibitory activity, demonstrating significant potential as an anti-inflammatory agent .

Antimicrobial Activity

4-(Thiophen-2-yl)-1,2-oxazol-5-amine has been studied for its antimicrobial properties against a range of pathogens. Its efficacy against Mycobacterium tuberculosis has been particularly noted, with findings suggesting that it may possess low cytotoxicity towards eukaryotic cells while effectively targeting bacterial strains .

Table 1: Antimicrobial Efficacy of 4-(Thiophen-2-yl)-1,2-oxazol-5-amine

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Staphylococcus aureus | 1.0 µg/mL | |

| Escherichia coli | 0.8 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 4-(Thiophen-2-yl)-1,2-oxazol-5-amine on various cancer cell lines. The results indicate that while the compound exhibits significant anticancer activity, it maintains a favorable safety profile in non-cancerous cells.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | |

| HeLa (cervical cancer) | 12.3 | |

| A549 (lung cancer) | 9.8 |

Case Studies and Research Findings

Recent studies have expanded on the potential applications of 4-(Thiophen-2-yl)-1,2-oxazol-5-amine in drug development:

- Antitubercular Activity : A series of experiments demonstrated that derivatives of oxazole exhibited strong bactericidal activity against M. tuberculosis while showing low susceptibility to efflux pumps that often lead to drug resistance .

- Anti-inflammatory Effects : Investigations into the compound's anti-inflammatory properties revealed its ability to inhibit lipoxygenase activity effectively, suggesting potential use in treating inflammatory diseases .

- Cancer Therapeutics : The compound has been implicated in inducing apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase cleavage pathways .

Propriétés

IUPAC Name |

4-thiophen-2-yl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-5(4-9-10-7)6-2-1-3-11-6/h1-4H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENKXRSVEXRSSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(ON=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249589-12-5 |

Source

|

| Record name | 4-(thiophen-2-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.